1,3-Benzoxazole-7-carboxylic acid
Overview
Description
1,3-Benzoxazole-7-carboxylic acid is a compound that belongs to the class of organic compounds known as benzoxazoles. Benzoxazoles are aromatic heterocyclic compounds containing a benzene ring fused to an oxazole ring. The oxazole is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. The carboxylic acid group attached to the seventh position of the benzoxazole ring imparts additional chemical reactivity, making it a versatile intermediate for various chemical syntheses.
Synthesis Analysis
The synthesis of benzoxazole derivatives can be achieved through several methods. One efficient approach for synthesizing benzoxazoles and benzimidazoles from carboxylic acids involves the use of 2-aminophenols or 1,2-phenylenediamines in a single step, facilitated by microwave heating and a commercially available PS-PPh3 resin . Although the paper does not directly discuss 1,3-Benzoxazole-7-carboxylic acid, the methodology could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a heterocyclic oxazole ring fused to a benzene ring. The position of the carboxylic acid group at the seventh carbon of the benzoxazole ring is significant as it influences the compound's reactivity and interaction with other molecules. The structure of benzoxazole derivatives can be confirmed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Chemical Reactions Analysis
Benzoxazole derivatives can participate in various chemical reactions due to the presence of reactive sites such as the carboxylic acid group and the heteroatoms in the oxazole ring. For instance, the carboxylic acid group can be involved in esterification, amidation, and other acid-base reactions. The heteroatoms in the oxazole ring can engage in electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. The synthesis of 3-formylindole-7-carboxylic acid from 3-methyl-2-nitrobenzoic acid demonstrates the potential transformations involving carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzoxazole-7-carboxylic acid would include its melting point, boiling point, solubility in various solvents, and acidity or pKa value. These properties are influenced by the presence of the oxazole ring and the carboxylic acid group. The oxazole ring contributes to the compound's aromaticity and stability, while the carboxylic acid group affects its solubility and acidity. The specific properties of 1,3-Benzoxazole-7-carboxylic acid are not detailed in the provided papers, but similar compounds exhibit moderate solubility in polar solvents and display typical acidity associated with carboxylic acids .
Scientific Research Applications
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Synthetic Organic Chemistry
- Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
- It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .
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Pharmaceutical Research
- Benzoxazole derivatives exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
- For example, some benzoxazole derivatives showed inhibitory potential on the growth of human breast adenocarcinoma MCF7 cell line .
- Another study found that the presence of electron withdrawing groups improved the antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger .
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Industrial Applications
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Catalysis
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Neurological Research
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Material Science
Safety And Hazards
Future Directions
Benzoxazole derivatives have gained a lot of importance in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of 1,3-Benzoxazole-7-carboxylic acid and its derivatives could be focused on exploring their potential in drug discovery and development.
properties
IUPAC Name |
1,3-benzoxazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)5-2-1-3-6-7(5)12-4-9-6/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTQTAYWCUAENJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593050 | |
Record name | 1,3-Benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazole-7-carboxylic acid | |
CAS RN |
208772-24-1 | |
Record name | 7-Benzoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=208772-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzoxazole-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazole-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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